molecular formula C12H8ClNO3 B6415540 2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% CAS No. 1261900-90-6

2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95%

Cat. No. B6415540
CAS RN: 1261900-90-6
M. Wt: 249.65 g/mol
InChI Key: ROSBVPLETOXWFT-UHFFFAOYSA-N
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Description

2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% (2C-CPH-5H) is a synthetic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of a number of compounds, and has been used in a variety of biochemical and physiological experiments.

Scientific Research Applications

2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes. It has been used in the synthesis of a number of compounds, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the study of the metabolism of drugs, in the study of protein-protein interactions, and in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% is not well understood, but it is believed to act as a proton donor, which can facilitate the transfer of protons from one molecule to another. This can affect the structure and activity of proteins, enzymes, and other molecules, and can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% has been used in a variety of biochemical and physiological experiments. It has been shown to affect the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to affect the activity of proteins involved in cell signaling pathways, such as G-protein coupled receptors. In addition, it has been shown to affect the activity of proteins involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in a 95% pure form. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% is a relatively strong proton donor, and can affect the activity of proteins and enzymes in unpredictable ways.

Future Directions

The use of 2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% in scientific research will likely continue to grow in the future, as it has a number of potential applications. It could be used to study the structure and function of proteins and enzymes, and could be used to study the effects of drugs on biochemical and physiological processes. Additionally, it could be used to study the metabolism of drugs, and could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to study the effects of drugs on gene expression and the regulation of gene expression.

Synthesis Methods

The synthesis of 2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95% is a multi-step process that begins with the reaction of 3-chloro-4-nitrophenol with sodium hydroxide to form 3-chloro-4-hydroxyphenol. This is then reacted with 5-hydroxy-2-pyridinecarboxylic acid in the presence of anhydrous sodium sulfate to form 2-(3-Carboxy-4-chlorophenyl)-5-hydroxypyridine, 95%. This reaction is typically carried out under anhydrous conditions, and the product is usually isolated as a 95% pure white solid.

properties

IUPAC Name

2-chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-3-1-7(5-9(10)12(16)17)11-4-2-8(15)6-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSBVPLETOXWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692737
Record name 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid

CAS RN

1261900-90-6
Record name Benzoic acid, 2-chloro-5-(5-hydroxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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